![molecular formula C19H17NO3S2 B12156456 (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12156456.png)
(5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
“DMBT” , is a fascinating compound with diverse applications. Let’s explore its properties and significance.
Preparation Methods
Synthetic Routes::
Knoevenagel Condensation:
Industrial Production:
Chemical Reactions Analysis
Reactivity::
Major Products:
Scientific Research Applications
Antidiabetic Potential
Thiazolidinones are primarily recognized for their role in diabetes management. This specific compound has shown promise as an antidiabetic agent, potentially functioning through the modulation of insulin sensitivity and glucose metabolism. Research indicates that derivatives of thiazolidinones can activate peroxisome proliferator-activated receptors (PPARs), which are critical in regulating glucose and lipid metabolism.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics or antifungal agents. Its effectiveness against various microbial strains suggests potential applications in treating infections or in agricultural settings as fungicides or bactericides .
Anticancer Properties
Recent studies have highlighted the anticancer efficacy of thiazolidinone derivatives, including this compound. Research has demonstrated that it can inhibit the proliferation of cancer cell lines such as colorectal and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
Agricultural Applications
The antimicrobial properties of (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one can be leveraged in agriculture to develop effective fungicides or bactericides. Its ability to combat plant pathogens could enhance crop yields and reduce reliance on traditional chemical pesticides .
Cosmetic Applications
Given its bioactivity, this compound may find applications in cosmetic formulations aimed at improving skin health or anti-aging products. Its potential anti-inflammatory and antimicrobial properties could be beneficial in skincare formulations targeting acne or other skin conditions.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents to enhance biological activity. The structural modifications can be tailored to optimize its pharmacological properties for specific applications .
Synthetic Route Overview
The general synthetic route includes:
- Formation of the thiazolidinone ring via condensation reactions.
- Introduction of substituents like 2,4-dimethoxybenzylidene and 3-methylphenyl groups.
- Purification through crystallization or chromatography techniques.
Antitumor Efficacy Study
A study evaluated the efficacy of various thiazolidinone derivatives against multiple cancer types, revealing that compounds similar to this compound exhibited significant activity against colorectal and breast cancer cell lines .
Mechanistic Insights
Research focusing on the interaction between thiazolidinone derivatives and specific kinases has provided insights into their mechanisms of action. For instance, investigations have shown that certain structural features enhance binding affinity to DYRK1A kinase, leading to increased inhibitory potency against cancer cells .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds:
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Biological Activity
The compound (5Z)-5-(2,4-dimethoxybenzylidene)-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₉N₁O₂S
- Molecular Weight : 321.41 g/mol
This compound features a thiazolidinone core, which is known for its ability to undergo various modifications that enhance its biological activities.
1. Anticancer Activity
Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research has shown that modifications at the 2 and 5 positions of the thiazolidinone ring can significantly influence cytotoxicity against various cancer cell lines. For instance, compounds with electron-donating groups at specific positions exhibited enhanced antiproliferative effects in human cancer cell lines such as HT29 and U251 .
Case Study : A study demonstrated that thiazolidinone derivatives with methoxy and methyl substituents showed IC50 values ranging from 10 to 30 µM against human melanoma cells, indicating promising anticancer potential .
2. Antimicrobial Activity
Thiazolidin-4-ones have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents can enhance this activity.
Compound | Activity Type | MIC (µg/mL) |
---|---|---|
Compound A | Gram-positive | 12 |
Compound B | Gram-negative | 25 |
In a recent study, a series of thiazolidinone derivatives were tested against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting MIC values as low as 12 µg/mL against S. aureus .
3. Antioxidant Activity
The antioxidant potential of thiazolidinones has been evaluated using various assays such as DPPH and ABTS. Compounds derived from thiazolidinone scaffolds have shown significant radical scavenging activity.
Research Findings : One study reported that certain thiazolidinone derivatives exhibited antioxidant activities comparable to standard antioxidants like vitamin C, with CEAC values indicating they were significantly more effective than traditional antioxidants .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is highly dependent on the nature and position of substituents on the thiazolidine ring. For example:
- Electron-donating groups (e.g., methoxy) at the para position of the phenyl ring enhance anticancer activity.
- Halogen substitutions at specific positions have been correlated with increased antimicrobial efficacy.
These findings suggest that careful modification of the thiazolidinone structure can lead to improved pharmacological profiles.
Properties
Molecular Formula |
C19H17NO3S2 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17NO3S2/c1-12-5-4-6-14(9-12)20-18(21)17(25-19(20)24)10-13-7-8-15(22-2)11-16(13)23-3/h4-11H,1-3H3/b17-10- |
InChI Key |
PQIZZBAXLCYXSL-YVLHZVERSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/SC2=S |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)SC2=S |
Origin of Product |
United States |
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